molecular formula C19H10O6 B12298714 Chartarin CAS No. 34170-23-5

Chartarin

Cat. No.: B12298714
CAS No.: 34170-23-5
M. Wt: 334.3 g/mol
InChI Key: DMUDOHBALWPMIZ-UHFFFAOYSA-N
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Description

Chartarin is an unusual bis-lactone aglycone derived from an anthracycline-type polyketide. It is a key component of the antitumor agent chartreusin, which is produced by the bacterium Streptomyces chartreusis. This compound is known for its significant chemotherapeutic activity against various tumor cell lines, including murine P388 and L1210 leukemia, and B16 melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chartarin is synthesized through a series of oxidative rearrangements of an anthracycline-type polyketide. The biosynthesis involves the action of type II polyketide synthase (PKS) gene clusters, which are responsible for the formation of the polyketide backbone. The process includes the formation of a linear pathway intermediate, which undergoes further modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces chartreusis cultures. The bacterium is grown in a controlled environment, and the chartreusin compound is extracted and purified. The bis-lactone aglycone this compound is then isolated from chartreusin through chemical or enzymatic methods .

Chemical Reactions Analysis

Types of Reactions: Chartarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone rings in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chartarin has a wide range of scientific research applications, including:

Mechanism of Action

Chartarin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Chartarin is unique due to its bis-lactone structure and its potent antitumor activity. Similar compounds include:

This compound stands out due to its unique structure and its ability to bind to DNA and inhibit topoisomerase II, making it a valuable compound in cancer research and drug development.

Properties

CAS No.

34170-23-5

Molecular Formula

C19H10O6

Molecular Weight

334.3 g/mol

IUPAC Name

8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione

InChI

InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3

InChI Key

DMUDOHBALWPMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2

Origin of Product

United States

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